molecular formula C12H14BrNO6 B8265023 Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate CAS No. 343308-49-6

Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate

Cat. No.: B8265023
CAS No.: 343308-49-6
M. Wt: 348.15 g/mol
InChI Key: ZPGOTMLRZAILCS-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C12H14BrNO5. It is a derivative of benzoic acid and features a bromopropoxy group, a methoxy group, and a nitro group attached to the benzene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate typically involves the esterification of 4-hydroxy-3-methoxy-2-nitrobenzoic acid with 3-bromopropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Reduction: Methyl 4-(3-aminopropoxy)-5-methoxy-2-nitrobenzoate.

    Ester Hydrolysis: 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate is utilized in various scientific research fields, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of potential pharmaceutical agents, particularly those targeting specific biological pathways.

    Material Science: In the preparation of functionalized polymers and advanced materials with unique properties.

    Biological Studies: As a probe to study enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromopropoxy group can serve as a reactive site for further functionalization, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
  • Methyl 4-(3-bromopropoxy)-2-methoxybenzoate
  • Methyl 4-(3-bromopropoxy)-5-methoxybenzoate

Uniqueness

Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate is unique due to the presence of both a bromopropoxy group and a nitro group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biological Activity

Methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate, also known by its CAS number 343308-49-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Bromoalkoxy group : Enhances lipophilicity and may influence membrane permeability.
  • Methoxy group : Potentially increases solubility and stability.
  • Nitro group : Often associated with various biological activities, including anti-cancer properties.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been proposed based on preliminary studies:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Inhibitors of these enzymes can enhance cholinergic signaling, potentially improving cognitive function .
  • Receptor Modulation : There is evidence suggesting that the compound may interact with various receptors, modulating their activity. This could lead to downstream effects on cellular signaling pathways involved in inflammation and apoptosis .
  • Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, reducing oxidative stress within cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50 Value (μM) Target
Study 1AChE Inhibition1.52 - 4.95hAChE
Study 2BuChE Inhibition6.97 - 7.65hBuChE
Study 3Antioxidant ActivityNot specifiedCellular

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of oxidative stress. Results showed a significant reduction in cell death and improved cell viability, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Anti-cancer Properties : Preliminary research indicates that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cell lines. The nitro group is hypothesized to play a crucial role in this mechanism, potentially through the generation of reactive nitrogen species that promote cell death .
  • Inflammation Modulation : Another study highlighted the compound's ability to modulate inflammatory pathways, reducing cytokine production in vitro. This suggests potential applications in treating inflammatory diseases .

Properties

IUPAC Name

methyl 4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO6/c1-18-10-6-8(12(15)19-2)9(14(16)17)7-11(10)20-5-3-4-13/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGOTMLRZAILCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471206
Record name methyl 5-methoxy-4-(3-bromopropoxy)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343308-49-6
Record name methyl 5-methoxy-4-(3-bromopropoxy)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 mL volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed 10.2 g (33.0 mmol) of methyl 4-(3-bromopropoxy)-3-methoxybenzoate (purity: 98%) obtained in Example II-16, 0.23 g (3.30 mmol) of sodium nitrite, and 12.5 mL of acetic acid. The resulting mixture was heated to 40° C. under stirring. To the reaction mixture was dropwise added slowly 13.8 g (132.0 mmol) of nitric acid (60 wt. %), and the mixture was heated at 40-50° C. for 5 hours. After the reaction was complete, 30 mL of water was added to the reaction mixture, and the aqueous mixture was cooled to 20° C., precipitating a crystalline product. The crystalline product was collected by filtration, washed successively with 30 mL of water and 30 mL of n-heptane, and dried under reduced pressure, to give 10.7 g (isolated yield: 92.0%, purity: 99% in terms of area percentage determined by high performance liquid chromatography) of methyl 5-methoxy-4-(3-bromopropoxy)-2-nitrobenzoate as a white crystalline product.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Quantity
13.8 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.